

Overcoming amorphization in La₂Ni₇ during hydrogen cycling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lanthanum--nickel (2/7)

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Technical Support Center: La₂Ni₇ Hydrogen Storage Alloys

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the amorphization of La₂Ni₇ during hydrogen cycling.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-induced amorphization in La₂Ni₇, and why is it a problem?

A1: Hydrogen-induced amorphization (HIA) is a phase transformation where the crystalline structure of La₂Ni₇ becomes disordered or "amorphous" upon repeated absorption and desorption of hydrogen.^[1] This is a significant problem because it leads to a drastic reduction in the reversible hydrogen storage capacity and poor cycling stability of the material.^[1]

Q2: What is the primary cause of amorphization in La₂Ni₇?

A2: The primary cause is the anisotropic expansion of its crystal lattice during hydrogenation. The La₂Ni₇ superlattice structure is composed of [La₂Ni₄] (Laves-type) and [LaNi₅] (CaCu₅-type) subunits stacked along the c-axis.^[1] During hydrogen absorption, hydrogen atoms primarily occupy the [La₂Ni₄] subunit, causing it to expand significantly more than the [LaNi₅]

subunit.[1] This large volume mismatch between the subunits generates severe internal stress, leading to lattice defects, pulverization, and ultimately, amorphization.[1][2]

Q3: How can amorphization in La_2Ni_7 be prevented or mitigated?

A3: Amorphization can be mitigated by enhancing the structural stability of the alloy. The most common and effective strategy is through elemental substitution. By substituting certain elements at either the La or Ni sites, it is possible to reduce the volume mismatch between the $[\text{La}_2\text{Ni}_4]$ and $[\text{LaNi}_5]$ subunits, thereby improving the alloy's resistance to amorphization.[1][3] Additionally, controlling the synthesis and annealing conditions can influence the phase structure and stability of the alloy.[4][5]

Q4: Which elements are commonly used for substitution, and where do they position themselves in the crystal structure?

A4: Common substituting elements include Magnesium (Mg), Manganese (Mn), Yttrium (Y), Aluminum (Al), Cobalt (Co), and Silicon (Si).

- Mg: Preferentially substitutes La in the $[\text{La}_2\text{Ni}_4]$ subunit.[3]
- Mn: Primarily substitutes Ni in the $[\text{LaNi}_5]$ subunit.[1]
- Y: Substitutes for La.[6]
- Al, Co, Si: Typically substitute for Ni.[2][7]

Q5: How does elemental substitution improve cycling stability?

A5: Elemental substitution helps to equalize the volume changes between the $[\text{La}_2\text{Ni}_4]$ and $[\text{LaNi}_5]$ subunits during hydrogenation. For instance, substituting the smaller Mg atom for the larger La atom in the $[\text{La}_2\text{Ni}_4]$ subunit reduces its initial volume. Conversely, substituting the larger Mn atom for the smaller Ni atom in the $[\text{LaNi}_5]$ subunit increases its volume.[1] These adjustments decrease the overall volume mismatch upon hydrogen absorption, reducing internal stress and enhancing structural integrity.[1]

Troubleshooting Guide

Problem 1: My La_2Ni_7 -based alloy shows rapid capacity decay after only a few cycles.

- **Possible Cause:** This is a classic symptom of hydrogen-induced amorphization. The anisotropic expansion of the subunits is likely causing irreversible damage to the crystal structure.
- **Solution 1: Elemental Substitution.** If you are working with pure La_2Ni_7 , consider synthesizing alloys with partial substitution of elements like Mg, Mn, or Y. These substitutions can significantly improve cycling stability by reducing the volume mismatch between the crystal subunits.[\[1\]](#)[\[3\]](#)[\[6\]](#)
- **Solution 2: Annealing Treatment.** The cycling stability of La_2Ni_7 -based alloys is highly sensitive to the annealing temperature and duration. An inappropriate annealing process can result in a multiphase structure that is less stable. Experiment with different annealing temperatures (typically in the range of 900-1200°C) to optimize the phase homogeneity.[\[4\]](#)[\[5\]](#)

Problem 2: The plateau pressure of my alloy is too high for practical application.

- **Possible Cause:** The thermodynamic properties of the alloy dictate its plateau pressure. A high plateau pressure means that a high pressure of hydrogen is required for absorption, which may not be desirable.
- **Solution:** Elemental substitution can be used to tune the thermodynamic properties. For example, substituting Mn for Ni in La-Y-Ni-based alloys has been shown to decrease the plateau pressure.[\[1\]](#) Similarly, the introduction of Co can also lead to a decrease in the equilibrium pressure.

Problem 3: My alloy is difficult to activate (i.e., it does not absorb a significant amount of hydrogen initially).

- **Possible Cause:** The surface of the alloy particles may be passivated by an oxide layer, preventing hydrogen dissociation and absorption. Also, a very stable crystal structure can sometimes lead to slow activation kinetics.
- **Solution 1: Activation Cycles.** Perform several initial hydriding/dehydriding cycles at a higher temperature and pressure than your intended operating conditions. This can help to create cracks in the surface oxide layer and generate fresh, catalytically active surfaces. A typical activation procedure involves 3-5 cycles.

- **Solution 2: Multiphase Structure.** Interestingly, a multiphase structure, which can sometimes be detrimental to long-term stability, can be beneficial for activation. The presence of phase boundaries can provide easy pathways for hydrogen diffusion into the bulk material.^[7] If activation is a major hurdle, a less aggressive annealing process might be beneficial.

Problem 4: My Pressure-Composition-Temperature (PCT) isotherm shows a sloping plateau instead of a flat one.

- **Possible Cause:** A sloping plateau can indicate several things:
 - **Amorphization:** As the material cycles and becomes more amorphous, the distinction between the alpha (solid solution) and beta (hydride) phases becomes less defined, resulting in a sloping plateau.
 - **Multiphase Composition:** If your alloy consists of multiple phases with different hydrogenation characteristics, the overlapping plateaus can appear as a single, sloping plateau.^[8]
 - **Surface Effects:** Surface segregation or the formation of a surface layer with different properties can also contribute to a sloping plateau.
- **Solution:**
 - **Structural Analysis:** Use X-ray Diffraction (XRD) to analyze the phase composition of your alloy before and after cycling. The broadening or disappearance of diffraction peaks after cycling is a strong indicator of amorphization.^[9]
 - **Optimize Synthesis:** Re-evaluate your synthesis and annealing procedures to promote the formation of a single, desired phase.

Quantitative Data

Table 1: Effect of Mn Substitution on the Properties of $\text{Y}_{0.75}\text{La}_{0.25}\text{Ni}_{3.5-x}\text{Mn}_x$ Alloys

Mn Content (x)	Phase Composition	Max. H ₂ Absorption (wt%)	Desorption Plateau Pressure (MPa at 298 K)	Max. Discharge Capacity (mAh/g)
0	Gd ₂ Co ₇ -type + Ce ₂ Ni ₇ -type	1.339	~0.1	231.9
0.15	Ce ₂ Ni ₇ -type	1.444	~0.05	367.4
0.3	Ce ₂ Ni ₇ -type	1.404	<0.01	334.4

Data extracted from Zhang et al. (2022).[1]

Table 2: Effect of Si Substitution on the Electrochemical Properties of As-Cast La_{0.8}Mg_{0.2}Ni_{3.3}Co_{0.2}Si_x Alloys

Si Content (x)	Max. Discharge Capacity (mAh/g)	Capacity Retention after 100 cycles (%)
0	~410	~65
0.05	~400	~75
0.1	~390	~80
0.2	~370	~82

Data interpreted from Zhang et al. (2013).[7]

Experimental Protocols

1. Synthesis of La₂Ni₇-Based Alloys (Vacuum Induction Melting)

- Materials: High-purity (>99.9%) raw metals (La, Ni, and substituting elements).
- Procedure:
 - Weigh the raw metals in the desired stoichiometric ratio.

- Place the metals in a water-cooled copper crucible within a vacuum induction furnace.
- Evacuate the furnace chamber to a high vacuum ($<10^{-3}$ Pa) and then backfill with high-purity argon gas.
- Melt the metals using induction heating. To ensure homogeneity, re-melt the ingot at least three times, flipping the ingot between each melting.
- For some applications, the molten alloy is rapidly cooled (quenched).
- The as-cast ingot is then sealed in a quartz tube under a partial pressure of argon.
- Anneal the ingot at a specific temperature (e.g., 900-1100°C) for an extended period (e.g., 24-72 hours) to improve homogeneity and obtain the desired phase structure.
- Allow the sample to cool slowly to room temperature.

2. Pressure-Composition-Temperature (PCT) Measurements

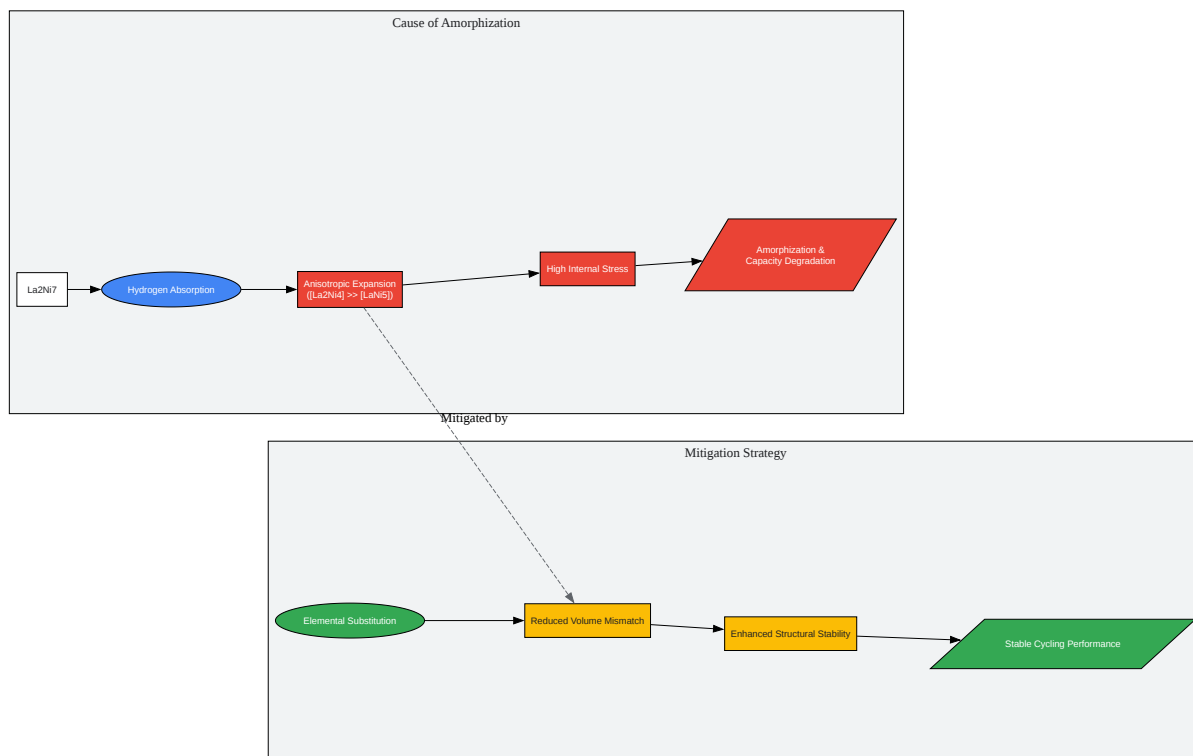
- Apparatus: A Sieverts-type PCT apparatus.
- Procedure:
 - Load a precisely weighed sample of the alloy powder into the sample holder.
 - Evacuate the system to remove any residual air and moisture, often accompanied by heating to an activation temperature (e.g., 100-200°C).
 - Perform activation cycles by exposing the sample to high-pressure hydrogen (e.g., 3-5 MPa) and then evacuating. Repeat for 3-5 cycles or until consistent hydrogen absorption is observed.
 - To measure the absorption isotherm, place the sample holder in a thermostatic bath at the desired temperature.
 - Introduce a known amount of hydrogen gas into the system and allow it to reach equilibrium with the sample. Record the equilibrium pressure.

- Repeat the previous step in increments until the sample is saturated with hydrogen.
- For the desorption isotherm, incrementally remove known amounts of hydrogen from the system and record the equilibrium pressure at each step.

3. X-ray Diffraction (XRD) Analysis for Amorphization

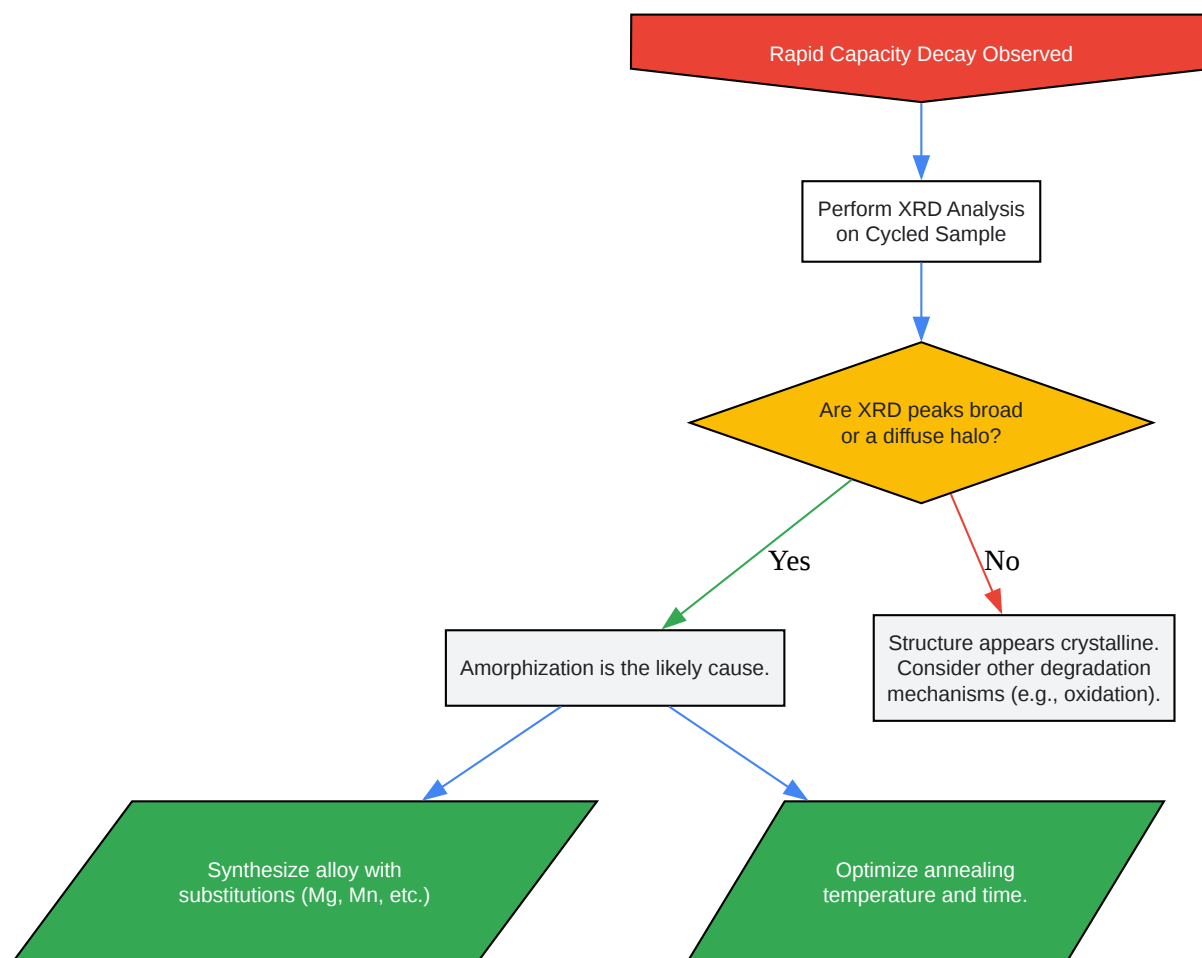
- Apparatus: A powder X-ray diffractometer with a Cu K α radiation source.
- Procedure:
 - Grind a small portion of the alloy into a fine powder. For hydrided samples, this must be done in an inert atmosphere (e.g., a glovebox) to prevent dehydrogenation and oxidation.
 - Mount the powder on a sample holder.
 - Perform a scan over a 2θ range that covers the characteristic peaks of the expected phases (e.g., 20-90°).
 - Analysis:
 - Crystalline Sample: The XRD pattern will show sharp, well-defined Bragg peaks corresponding to the crystal structure of the alloy.
 - Amorphous Sample: After cycling, if amorphization has occurred, the sharp peaks will broaden significantly, decrease in intensity, or be replaced by a broad, diffuse scattering halo.[9]

Visualizations



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Caption: Mechanism of amorphization in La_2Ni_7 and its mitigation via elemental substitution.



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Caption: Troubleshooting workflow for rapid capacity degradation in La₂Ni₇-based alloys.

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- To cite this document: BenchChem. [Overcoming amorphization in La₂Ni₇ during hydrogen cycling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15484396#overcoming-amorphization-in-la2ni7-during-hydrogen-cycling]

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